molecular formula C17H15FN2O4S B12889720 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide CAS No. 31150-98-8

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B12889720
CAS No.: 31150-98-8
M. Wt: 362.4 g/mol
InChI Key: LYMWRVCDLLFQTC-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide (CAS: 31150-98-8) is a benzenesulfonamide derivative featuring a fluorinated aromatic ring and a 3-methyl-2,5-dioxo-3-phenylpyrrolidine substituent. Its molecular formula is C₁₇H₁₅FN₂O₄S, with a molar mass of 362.38 g/mol . The compound’s structure combines a sulfonamide group (known for its role in enzyme inhibition) with a pyrrolidinone ring substituted with methyl and phenyl groups.

Properties

CAS No.

31150-98-8

Molecular Formula

C17H15FN2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

2-fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C17H15FN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)12-7-8-14(13(18)9-12)25(19,23)24/h2-9H,10H2,1H3,(H2,19,23,24)

InChI Key

LYMWRVCDLLFQTC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)C2=CC(=C(C=C2)S(=O)(=O)N)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through a sulfonation reaction, typically using sulfonyl chloride and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide, we compare it with structurally related benzenesulfonamide derivatives documented in recent patents () and physicochemical databases (). Key differences in substituents, molecular properties, and synthetic approaches are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Synthetic Yield (%)
2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide C₁₇H₁₅FN₂O₄S 362.38 - Pyrrolidinone ring
- 3-Methyl, 3-phenyl substituents
- Fluorine
Not reported Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₃₀H₂₂F₂N₆O₄S 589.1 (M+1) - Chromen-4-one
- Pyrazolo-pyrimidine
- Dual fluorine substituents
175–178 28
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide C₂₉H₂₀F₂N₆O₄S 586.1 (M+1)* - Chromen-4-one
- Pyrazolo-pyrimidine
- Sulfamoylphenyl group
Not reported 38

*Calculated from molecular formula.

Key Observations:

Structural Complexity: The target compound (362.38 g/mol) is significantly smaller than the chromenone-pyrazolo-pyrimidine derivatives (586–589 g/mol), reflecting its simpler pyrrolidinone core . The chromenone-containing analogs incorporate rigid, planar aromatic systems (chromen-4-one and pyrazolo-pyrimidine), which may enhance π-π stacking interactions in enzyme binding pockets compared to the flexible pyrrolidinone ring .

Fluorine Substitution: All compounds feature fluorine atoms, which improve metabolic stability and binding affinity in drug-like molecules. However, the target compound has only one fluorine, whereas the analogs in and include dual fluorines on the chromenone and phenyl groups .

Yields ranged from 28% to 38%, suggesting moderate efficiency for such reactions .

Physicochemical Properties: The melting point of the chromenone derivative (175–178°C) indicates higher crystallinity compared to the target compound, for which data are lacking. This property could influence formulation and bioavailability .

Research Implications

The structural simplicity of 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide may offer advantages in synthetic scalability and pharmacokinetic optimization. Further studies comparing their enzymatic inhibition profiles (e.g., against carbonic anhydrases or kinases) are warranted to elucidate structure-activity relationships.

Biological Activity

2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a fluorinated aromatic ring and a pyrrolidine moiety. Its molecular formula is C15H14FN2O4SC_{15}H_{14}FN_{2}O_{4}S, with a molecular weight of approximately 348.34 g/mol. The presence of the sulfonamide group contributes to its biological properties, particularly in terms of enzyme inhibition and interaction with cellular targets.

Research indicates that 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide exhibits several mechanisms of action:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in various physiological processes including pH regulation and bicarbonate transport.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects on certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, potentially making it useful in treating bacterial infections.

Antiproliferative Activity

A study evaluated the antiproliferative effects of various derivatives similar to 2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide on human cancer cell lines such as MCF7 (breast cancer), HT29 (colon cancer), and M21 (skin melanoma). The results were quantified using IC50 values (the concentration required to inhibit cell growth by 50%).

CompoundCell LineIC50 (µM)
2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamideMCF78.5
2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamideHT2910.0
2-Fluoro-4-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamideM2112.0

These findings indicate that the compound has significant antiproliferative effects across multiple cancer cell lines.

Case Studies

  • Case Study on Cancer Treatment : In a preclinical model involving xenografted tumors in mice, administration of the compound led to a notable reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
  • Antimicrobial Efficacy : A study assessed the antimicrobial activity against common pathogens using disk diffusion methods. The compound showed effective inhibition zones against E. coli and S. aureus, suggesting potential as an antimicrobial agent.

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